

# 8-Hydrazinoadenosine: A Technical Overview of a Novel Purine Analog

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## Compound of Interest

Compound Name: 8-Hydrazinoadenosine

Cat. No.: B3052129

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Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and detailed experimental protocols for **8-Hydrazinoadenosine** is exceptionally scarce. This guide, therefore, provides a foundational overview based on its chemical properties and extrapolates potential methodologies and mechanisms from studies on closely related 8-substituted adenosine analogs. All information regarding potential biological effects and experimental designs should be considered speculative and requires empirical validation.

## Introduction

Adenosine and its analogs are pivotal in biochemical processes and serve as cornerstone molecules in drug discovery, targeting a wide array of physiological and pathological conditions. Modifications at the C8 position of the purine ring have been a fruitful strategy for developing selective agonists and antagonists for adenosine receptors, as well as enzyme inhibitors. **8-Hydrazinoadenosine**, a derivative featuring a hydrazino group at this key position, represents an under-explored molecule with potential for novel pharmacological applications. This document aims to provide a technical framework for researchers and drug development professionals interested in the initial studies and proof-of-concept for **8-Hydrazinoadenosine**.

## Chemical and Physical Properties

Based on publicly available data, the fundamental properties of **8-Hydrazinoadenosine** are summarized below.

Property	Value	Source
IUPAC Name	(2R,3R,4S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	PubChem
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>7</sub> O <sub>4</sub>	PubChem
Molecular Weight	297.27 g/mol	PubChem
CAS Number	3868-34-6	PubChem
Canonical SMILES	<chem>C1=NC(=C2C(=N1)N(C(=N2)N)N)[C@H]3--INVALID-LINK--CO)O"&gt;C@@HO)N</chem>	PubChem

## Potential Synthesis Protocols

While a specific, detailed synthesis protocol for **8-Hydrazinoadenosine** is not readily available in the literature, a plausible synthetic route can be inferred from methods used for analogous 8-substituted purine nucleosides. A common strategy involves the nucleophilic substitution of a leaving group at the 8-position of an adenosine derivative.

### Hypothetical Synthesis of **8-Hydrazinoadenosine**:

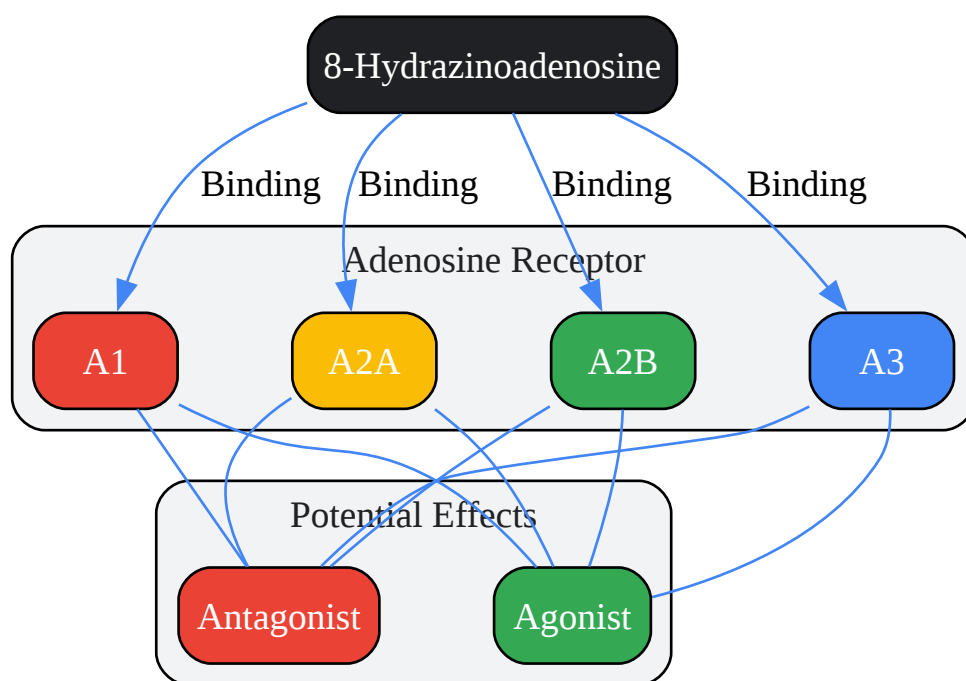
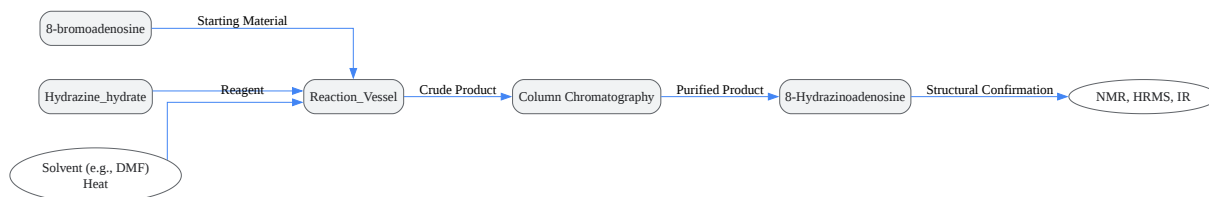
A potential precursor for the synthesis of **8-Hydrazinoadenosine** is 8-bromoadenosine, which is commercially available. The synthesis could proceed via nucleophilic aromatic substitution, where the bromine atom at the C8 position is displaced by hydrazine.

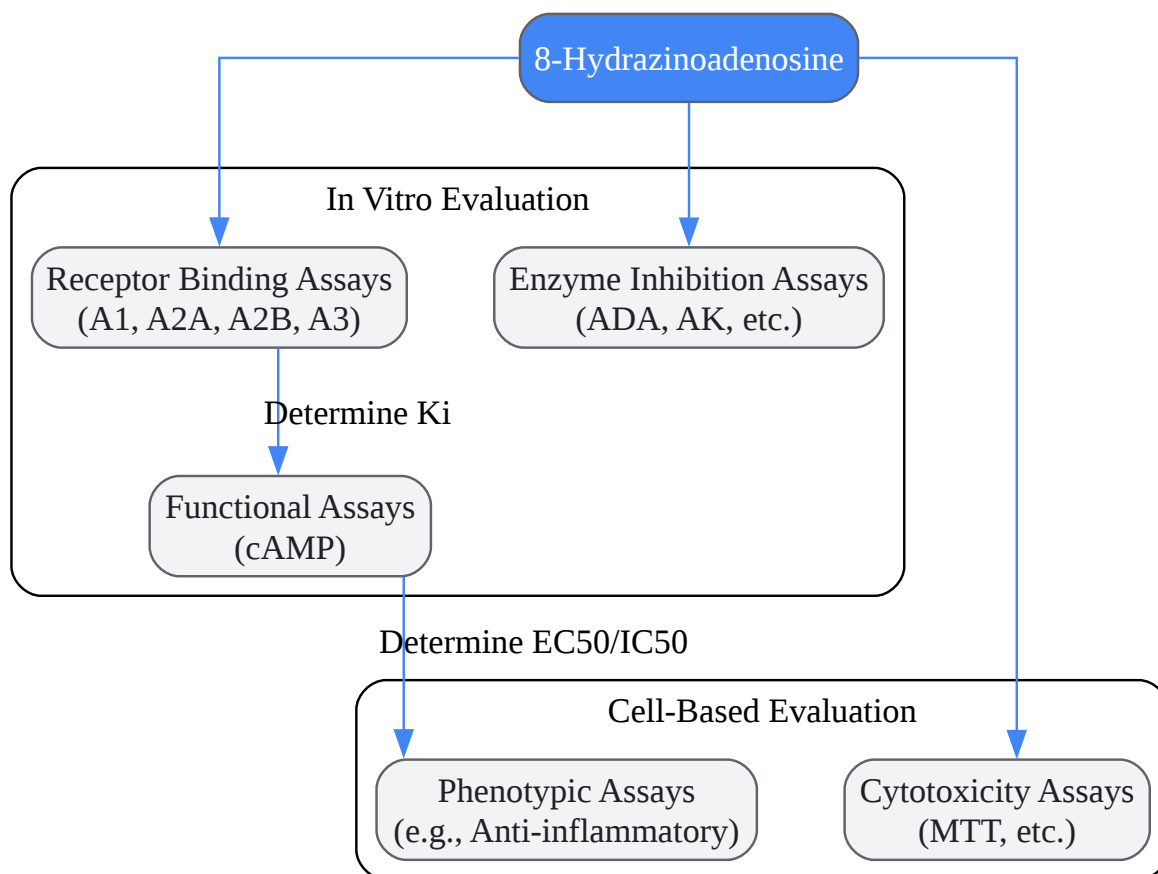
- Starting Material: 8-bromoadenosine
- Reagent: Hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O)
- Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a protic solvent like ethanol.
- Conditions: The reaction would likely require heating to proceed at a reasonable rate. The temperature and reaction time would need to be optimized.

- **Work-up and Purification:** After the reaction is complete, the solvent would be removed under reduced pressure. The crude product would then be purified, likely using column chromatography on silica gel or a reversed-phase column to isolate the desired **8-Hydrazinoadenosine**.

**Characterization:** The structure of the synthesized **8-Hydrazinoadenosine** would be confirmed using standard analytical techniques, including:

- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent structure.
- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula.
- Infrared (IR) spectroscopy to identify functional groups.





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